![molecular formula C10H10O4 B1605758 Benzoato de etilo [d][1,3]dioxol-5-carboxilato CAS No. 6951-08-2](/img/structure/B1605758.png)

Benzoato de etilo [d][1,3]dioxol-5-carboxilato

Descripción general

Descripción

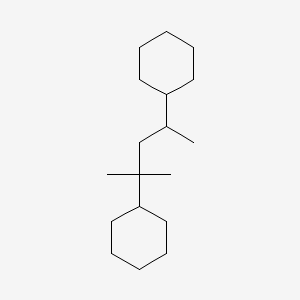

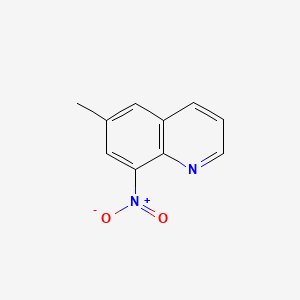

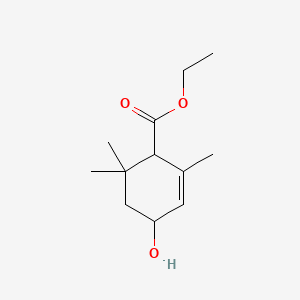

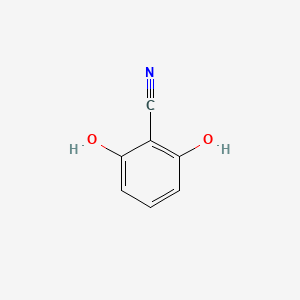

Ethyl benzo[d][1,3]dioxole-5-carboxylate is an organic compound with the formula C10H10O4 . It contains a total of 25 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aromatic), and 2 ethers (aromatic) .

Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in the literature . For example, diselenide of benzo[d][1,3]dioxole has been synthesized using 5-bromobenzo[d][1,3]dioxole via Grignard methodology .Molecular Structure Analysis

The molecular structure of Ethyl benzo[d][1,3]dioxole-5-carboxylate is characterized by a total of 25 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aromatic), and 2 ethers (aromatic) .Aplicaciones Científicas De Investigación

Actividad antiesquistosomática

El núcleo de benzodioxol se ha utilizado en el desarrollo de compuestos para combatir la esquistosomiasis, una enfermedad parasitaria causada por gusanos planos trematodos . Los investigadores están investigando derivados del Benzoato de etilo [d][1,3]dioxol-5-carboxilato por su potencial para inhibir el ciclo de vida del parásito esquistoma, ofreciendo una vía prometedora para nuevos fármacos antiesquistosomáticos.

Potencial antiepiléptico

Los compuestos derivados del this compound se están estudiando por sus efectos antiepilépticos . El objetivo es desarrollar medicamentos que puedan controlar mejor las convulsiones con menos efectos secundarios en comparación con los tratamientos actuales, lo que podría mejorar la calidad de vida de las personas con epilepsia.

Propiedades analgésicas

Las propiedades analgésicas (aliviadoras del dolor) de los derivados del benzodioxol son otra área de interés. Los científicos están explorando cómo estos compuestos pueden usarse para aliviar el dolor, lo que posiblemente conduzca a nuevas clases de analgésicos que podrían ser más efectivos o tener un riesgo reducido de dependencia .

Agentes antituberculosos

Dado el desafío continuo de la tuberculosis (TB), existe una búsqueda continua de nuevos agentes terapéuticos. Los derivados del this compound se están evaluando por su eficacia contra las bacterias que causan la TB, con la esperanza de descubrir opciones más potentes y menos inductoras de resistencia .

Efectos antimicrobianos

La destreza antimicrobiana de los compuestos benzodioxol es significativa, especialmente en una era de creciente resistencia a los antibióticos. La investigación se centra en aprovechar estas propiedades para desarrollar nuevos agentes antimicrobianos que puedan dirigirse eficazmente a las cepas resistentes de bacterias .

Actividad antioxidante y anticancerígena

Estudios recientes han sintetizado derivados del benzodioxol para evaluar sus actividades antioxidantes y anticancerígenas. Estos compuestos se han probado en varias líneas celulares cancerosas, incluidas HeLa, Caco-2 y HepB3, mostrando resultados prometedores en la lucha contra el crecimiento de las células cancerosas .

Síntesis de unidades heteroarílicas N-fusionadas

La síntesis de 1-benzo[1,3]dioxol-5-il-indoles que contienen unidades heteroarílicas N-fusionadas en la posición 3 se ha basado en la actividad de los indoles contra varias líneas celulares cancerosas. Estos compuestos se han diseñado, sintetizado y evaluado por su actividad anticancerígena contra las líneas celulares cancerosas de próstata, páncreas y leucemia linfoblástica aguda .

Intermediario químico

El this compound sirve como intermedio químico en la síntesis de compuestos orgánicos más complejos. Se ha utilizado en la preparación de varios derivados de hidrazida, que son valiosos en química medicinal para el desarrollo de nuevos agentes terapéuticos .

Mecanismo De Acción

Target of Action

Ethyl benzo[d][1,3]dioxole-5-carboxylate and its derivatives have been shown to have anticancer activity against various cancer cell lines . The primary targets of these compounds are microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the mitotic spindle, which is crucial for cell division. Therefore, targeting tubulin can disrupt cell division and lead to cell death, making it a popular target for anticancer agents .

Mode of Action

The compound interacts with its targets, primarily tubulin, by modulating microtubule assembly . This can be achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . By disrupting the normal function of microtubules, the compound can cause mitotic blockade and induce cell apoptosis .

Biochemical Pathways

The compound’s interaction with tubulin affects the microtubule assembly pathway . This disruption can lead to downstream effects such as cell cycle arrest and apoptosis . Specifically, one of the derivatives of Ethyl benzo[d][1,3]dioxole-5-carboxylate has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation. It achieves this by causing cell cycle arrest and inducing apoptosis in cancer cells . This leads to a decrease in the growth and spread of cancer cells, demonstrating the compound’s potential as an anticancer agent .

Propiedades

IUPAC Name |

ethyl 1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-12-10(11)7-3-4-8-9(5-7)14-6-13-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGHXNKLHSHDHDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052440 | |

| Record name | Ethyl 1,3-benzodioxole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6951-08-2 | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6951-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006951082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl piperonylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49217 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole-5-carboxylic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 1,3-benzodioxole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl piperonylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl piperonylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RW78ZBY4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

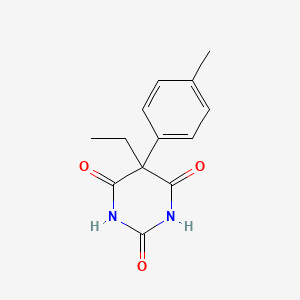

![Bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 2,4-diphenylcyclobutane-1,3-dicarboxylate, stereoisomer](/img/structure/B1605676.png)